molecular formula C25H23FN4O2 B2856699 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone CAS No. 2034495-06-0

2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2856699
CAS No.: 2034495-06-0
M. Wt: 430.483
InChI Key: ZEUDXZWDQZQTEO-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a pyrazole core substituted with a 4-fluorophenyl group and a piperidine ring linked to a quinolin-8-yloxy moiety via an ethanone bridge. The pyrazole ring (1H-pyrazol-1-yl) is a heterocyclic scaffold known for its role in medicinal chemistry, often contributing to hydrogen bonding and π-π stacking interactions in biological targets . The ethanone linker facilitates conformational flexibility, which may optimize binding to target proteins.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)pyrazol-1-yl]-1-(4-quinolin-8-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O2/c26-21-8-6-18(7-9-21)20-15-28-30(16-20)17-24(31)29-13-10-22(11-14-29)32-23-5-1-3-19-4-2-12-27-25(19)23/h1-9,12,15-16,22H,10-11,13-14,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUDXZWDQZQTEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CN4C=C(C=N4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structural Differences

  • Pyrazole vs. Pyridopyrimidinone Derivatives: The target compound lacks the pyrido[3,4-d]pyrimidin-4(3H)-one core present in analogs such as 8-(4-(2-(4-(4-Fluorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one (–2).
  • Piperidine Substitutions: The quinolin-8-yloxy group on piperidine distinguishes the target compound from analogs like 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone (), which features a 2,4-difluorobenzoyl substituent. The quinoline moiety likely increases π-stacking interactions in hydrophobic binding pockets, whereas the difluorobenzoyl group in may enhance electron-withdrawing effects, altering reactivity .

Physicochemical Properties

Property Target Compound Compound Pyridopyrimidinone Analog ()
Molecular Weight ~439.45 (estimated) 267.27 ~550 (estimated)
Key Functional Groups Quinolin-8-yloxy, Pyrazole 2,4-Difluorobenzoyl, Ethanone Pyridopyrimidinone, Fluorophenylpiperidine
Solubility (Predicted) Moderate (quinoline increases logP) Low (high logP due to benzoyl) Low (rigid core reduces solubility)

Research Findings and Data Gaps

  • Synthetic Routes: The target compound’s synthesis may involve coupling a 4-(4-fluorophenyl)pyrazole with a quinolin-8-yloxy-piperidine precursor, analogous to methods in –2.
  • Bioactivity Data: The evidence lacks explicit IC50 values or binding assays for the target compound. Predictions based on structural analogs suggest moderate potency compared to pyridopyrimidinone derivatives, which show cell-active kinase inhibition .

Q & A

Basic: What are the critical steps for synthesizing 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone, and how can reaction conditions be optimized?

Methodological Answer:

  • Key Steps :
    • Pyrazole Ring Formation : React 4-fluorophenylhydrazine with β-keto esters under acidic conditions to generate the pyrazole core .
    • Piperidine Functionalization : Introduce the quinolin-8-yloxy group to the piperidine ring via nucleophilic substitution, requiring anhydrous conditions and catalysts like K2_2CO3_3 .
    • Coupling Reaction : Combine the pyrazole and piperidine intermediates using a ketone linker (e.g., via acylation with chloroacetyl chloride) in solvents such as DMF or THF .
  • Optimization Strategies :
    • Use TLC to monitor reaction progress and adjust time/temperature (e.g., 60–80°C for 12–24 hours) .
    • Maintain inert atmospheres (N2_2) to prevent oxidation of sensitive intermediates .
    • Purify via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Basic: What spectroscopic and crystallographic techniques are recommended for structural validation of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, pyrazole protons at δ 6.5–7.0 ppm) .
    • 19^{19}F NMR for verifying fluorine substitution .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+^+ at m/z 430–450) .
  • X-ray Crystallography :
    • Use SHELXL for refining crystal structures, particularly for resolving piperidine ring conformations .
    • Validate hydrogen bonding and π-π stacking interactions between pyrazole and quinoline moieties .

Advanced: How can researchers resolve discrepancies in crystallographic data, such as unexpected bond lengths or angles?

Methodological Answer:

  • Data Validation :
    • Cross-check with Platon/CHECKCIF to identify outliers in bond lengths/angles (e.g., C–N bonds in pyrazole vs. expected 1.34–1.38 Å) .
    • Re-examine thermal displacement parameters (ADPs) to rule out disorder .
  • Refinement Strategies :
    • Apply twin refinement in SHELXL if data suggests twinning (common in piperidine-containing structures) .
    • Use restraints for flexible groups (e.g., piperidine ring puckering) to improve model accuracy .

Advanced: What experimental strategies address low biological activity in initial screens, and how can SAR studies be designed?

Methodological Answer:

  • Structural Modifications :
    • Replace the quinoline group with isoquinoline or naphthyridine to enhance target binding .
    • Introduce electron-withdrawing groups (e.g., -CF3_3) on the fluorophenyl ring to modulate lipophilicity .
  • SAR Study Design :
    • Synthesize analogs with systematic substitutions (e.g., pyrazole → imidazole, piperidine → morpholine) .
    • Use molecular docking (AutoDock Vina) to prioritize analogs with predicted binding to kinase targets (e.g., JAK2, EGFR) .
    • Validate via enzyme inhibition assays (IC50_{50}) and cellular viability tests (MTT assay) .

Advanced: How can researchers mitigate degradation of intermediates during multi-step synthesis?

Methodological Answer:

  • Stabilization Techniques :
    • Use low-temperature storage (–20°C) for air-sensitive intermediates (e.g., quinolin-8-yloxy-piperidine) .
    • Add antioxidants (e.g., BHT) to reaction mixtures prone to oxidation .
  • Real-Time Monitoring :
    • Employ HPLC-MS to detect degradation products (e.g., hydrolyzed ketone groups) .
    • Optimize reaction quenching (e.g., rapid cooling to 0°C post-reaction) .

Basic: What solvents and catalysts are optimal for coupling reactions involving the quinoline-piperidine moiety?

Methodological Answer:

  • Solvent Selection :
    • Polar aprotic solvents (DMF, DMSO) for SNAr reactions involving quinoline .
    • THF for Grignard or organometallic couplings .
  • Catalysts :
    • Pd(PPh3_3)4_4 for Suzuki-Miyaura cross-coupling of aryl halides .
    • K2_2CO3_3 or Cs2_2CO3_3 for base-mediated etherification .

Advanced: How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction :
    • Use SwissADME to estimate logP (target ≤3.5), solubility (LogS >–4), and CYP450 inhibition .
  • Metabolic Stability :
    • Simulate phase I metabolism (e.g., CYP3A4-mediated oxidation) with StarDrop or Meteor Nexus .
    • Design derivatives with blocked metabolic hot spots (e.g., fluorination at vulnerable positions) .

Basic: What are common impurities in the final product, and how are they characterized?

Methodological Answer:

  • Typical Impurities :
    • Unreacted intermediates (e.g., residual pyrazole or piperidine precursors) .
    • Hydrolysis products (e.g., carboxylic acid from ketone degradation) .
  • Characterization :
    • HPLC-DAD with C18 columns (gradient elution: acetonitrile/water + 0.1% TFA) .
    • Compare retention times and UV spectra (quinoline λmax ~260 nm) .

Advanced: How can researchers validate target engagement in cellular assays for this compound?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) :
    • Treat cells with the compound, lyse, and heat to denature unbound targets. Quantify remaining soluble target via Western blot .
  • Fluorescence Polarization :
    • Use fluorescently labeled probes (e.g., ATP analogs for kinases) to measure displacement by the compound .

Advanced: What strategies address low solubility in aqueous buffers during biological assays?

Methodological Answer:

  • Formulation Adjustments :
    • Use co-solvents (DMSO ≤0.1%) or cyclodextrin-based carriers .
    • Prepare nanoformulations (e.g., liposomes) via solvent evaporation .
  • Prodrug Design :
    • Introduce phosphate or ester groups for enhanced solubility, cleaved in vivo .

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